molecular formula C16H15BrO B1292952 3'-Bromo-3-(2-methylphenyl)propiophenone CAS No. 898789-38-3

3'-Bromo-3-(2-methylphenyl)propiophenone

Cat. No. B1292952
M. Wt: 303.19 g/mol
InChI Key: AOSWVZWQGCCTLG-UHFFFAOYSA-N
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Description

The compound 3'-Bromo-3-(2-methylphenyl)propiophenone is a brominated aromatic ketone that is of interest in various chemical research areas. While the provided papers do not directly discuss this compound, they do provide insights into the synthesis, molecular structure, and chemical properties of related brominated aromatic compounds, which can be useful in understanding the chemistry of 3'-Bromo-3-(2-methylphenyl)propiophenone.

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves palladium-catalyzed reactions, as seen in the synthesis of 1,1,2,2-tetraarylethanes and 4,4-diaryl-1-phenylisochroman-3-ones from 2-hydroxy-2-methylpropiophenone and aryl bromides . Similarly, the synthesis of natural bromophenols and their derivatives has been reported, which includes bromination, reduction, and demethylation steps . These methods could potentially be adapted for the synthesis of 3'-Bromo-3-(2-methylphenyl)propiophenone by choosing appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of brominated compounds can be characterized using spectroscopic techniques and X-ray diffraction, as demonstrated for (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol . Density functional theory (DFT) calculations can provide insights into the electronic structure and properties of these molecules . Such analyses are crucial for understanding the reactivity and potential applications of 3'-Bromo-3-(2-methylphenyl)propiophenone.

Chemical Reactions Analysis

Brominated aromatic compounds can undergo various chemical reactions, including carbonylative cyclization to form indenones and reactions with enaminothioketones to yield oxoimmoniosulfides . These reactions highlight the reactivity of brominated aromatics towards nucleophiles and electrophiles, which could be relevant for the chemical behavior of 3'-Bromo-3-(2-methylphenyl)propiophenone.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated aromatic compounds, such as antioxidant and radical scavenging activities, have been studied extensively . These properties are influenced by the presence of bromine atoms and the overall molecular structure. The antioxidant activities of these compounds are compared to standard antioxidants, indicating their potential utility in pharmaceutical or material science applications. Similar studies could be conducted on 3'-Bromo-3-(2-methylphenyl)propiophenone to determine its properties and potential applications.

Scientific Research Applications

  • Synthesis: The synthesis involves the reaction between 2-bromo-4′-methylpropiophenone and methylamine .
  • Parameters: The reaction is typically followed by acidification to obtain the final product . Results Summary: Mephedrone (4-MMC) has been studied for its psychoactive effects and potential risks associated with its use .
  • Synthesis: Involves the preparation of 3-(bromoacetyl)coumarins, which are then used to create the sensors .
  • Parameters: The synthesis requires precise control over reaction conditions to ensure the functionality of the sensors . Results Summary: These sensors are valuable for monitoring various analytes in biological and environmental samples .
  • Synthesis: The compound is used to synthesize a wide range of five and six-membered heterocyclic systems .
  • Parameters: The synthesis often involves complex reactions that require careful optimization . Results Summary: These scaffolds have shown promise in various biological activities, including antiproliferative and antimicrobial activities .
  • Synthesis: The bromopropiophenone is used as a starting material to construct the indole ring through various synthetic pathways .
  • Parameters: Reactions are often carried out under inert atmospheres with controlled temperatures to ensure high yields . Results Summary: Indole derivatives are known for their diverse biological activities and are used in the development of new therapeutic agents .
  • Synthesis: Involves the preparation of 3-(bromoacetyl)coumarins, which are then used to create the sensors .
  • Parameters: The synthesis requires precise control over reaction conditions to ensure the functionality of the sensors . Results Summary: These sensors are valuable for monitoring various analytes in biological and environmental samples .
  • Synthesis: Utilizes 3-(bromoacetyl)coumarin derivatives as building blocks for these systems .
  • Parameters: The synthesis often involves complex reactions that require careful optimization . Results Summary: These systems have shown promise in various biological activities, including antiproliferative and antimicrobial activities .

Safety And Hazards

Safety data sheets recommend avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes when handling bromopropiophenones . In case of fire, use CO2, dry chemical, or foam for extinction .

properties

IUPAC Name

1-(3-bromophenyl)-3-(2-methylphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15BrO/c1-12-5-2-3-6-13(12)9-10-16(18)14-7-4-8-15(17)11-14/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOSWVZWQGCCTLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CCC(=O)C2=CC(=CC=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15BrO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70644016
Record name 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3'-Bromo-3-(2-methylphenyl)propiophenone

CAS RN

898789-38-3
Record name 1-Propanone, 1-(3-bromophenyl)-3-(2-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898789-38-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Bromophenyl)-3-(2-methylphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70644016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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